An In-Depth Technical Guide to the Physicochemical Properties of 7-Benzyl-2,7-diazaspiro[4.5]decane
An In-Depth Technical Guide to the Physicochemical Properties of 7-Benzyl-2,7-diazaspiro[4.5]decane
Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the adage "form follows function" is profoundly resonant. The therapeutic efficacy and safety of a novel chemical entity are intrinsically linked to its fundamental physicochemical properties. These properties govern the journey of a drug molecule from its point of administration to its site of action, influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is not merely academic; it is a critical prerequisite for rational drug design and successful clinical translation.
This technical guide focuses on 7-Benzyl-2,7-diazaspiro[4.5]decane, a heterocyclic scaffold of significant interest in medicinal chemistry. The diazaspiro[4.5]decane core, a rigid three-dimensional structure, offers a unique vectoral projection of substituents, making it an attractive framework for exploring new chemical space and optimizing drug-like properties.[1][2][3] The strategic introduction of spirocyclic motifs can enhance metabolic stability, modulate lipophilicity, and improve aqueous solubility, thereby addressing common challenges in drug discovery.[1][3][4] The benzyl group, in turn, can influence receptor binding and other pharmacological interactions.
This document provides a detailed exploration of the core physicochemical properties of 7-Benzyl-2,7-diazaspiro[4.5]decane. It is designed not as a rigid protocol, but as a dynamic guide that elucidates the "why" behind the "how." By grounding experimental methodologies in established scientific principles and providing insights into the interpretation of results, this guide aims to empower researchers to make informed decisions in their quest for novel therapeutics.
Molecular Identity and Structural Features
7-Benzyl-2,7-diazaspiro[4.5]decane is a bicyclic organic molecule featuring a piperidine ring and a pyrrolidine ring sharing a single carbon atom (the spiro center). The nitrogen at position 7 is substituted with a benzyl group.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂ | PubChem[2] |
| Molecular Weight | 230.35 g/mol | PubChem[2] |
| CAS Number | 336191-15-2 (free base) | - |
| CAS Number | 1392212-71-3 (hydrochloride) | Matrix Scientific[3] |
| Canonical SMILES | C1CC2(CCNC2)CN(C1)CC3=CC=CC=C3 | PubChem[2] |
| InChIKey | OFLZQYXCNCHXGP-UHFFFAOYSA-N | PubChem[2] |
Ionization Constant (pKa): A Gateway to Understanding In Vivo Behavior
The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, is a critical determinant of its solubility, permeability, and receptor interactions. As 7-Benzyl-2,7-diazaspiro[4.5]decane possesses two nitrogen atoms, it is expected to behave as a base, with the two pKa values corresponding to the protonation of the secondary amine in the pyrrolidine ring and the tertiary amine in the piperidine ring.
Predicted and Analog-Based pKa Values
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is the gold-standard method for the accurate determination of pKa values. This technique relies on monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or a base).
The choice of potentiometric titration is predicated on its precision and ability to resolve multiple ionization constants in polyprotic species. The gradual neutralization of the basic centers of 7-Benzyl-2,7-diazaspiro[4.5]decane with a strong acid allows for the construction of a titration curve, from which the pKa values can be derived as the pH at the half-equivalence points.
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 7-Benzyl-2,7-diazaspiro[4.5]decane and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution. The final concentration should be in the range of 1-10 mM.
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Calibration of the pH Electrode: Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
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Titration Setup: Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C) and stir continuously. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
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Titration with Standardized Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.
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Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest portions of the curve). For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely identify the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): Predicting Membrane Permeability and Distribution
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing a drug's absorption, distribution, and ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Predicted LogP Value
The predicted XLogP value for 7-Benzyl-2,7-diazaspiro[4.5]decane is 2.1.[2] This value suggests a moderate level of lipophilicity, which is often desirable for orally administered drugs, balancing aqueous solubility with membrane permeability.
Experimental Determination of LogP: The Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient. It directly measures the distribution of the compound between the two immiscible phases at equilibrium.
This method is based on the principle of liquid-liquid extraction. By allowing the compound to partition between n-octanol (simulating a lipid bilayer) and water (simulating the aqueous environment of the body) until equilibrium is reached, a direct measure of its lipophilicity can be obtained. The use of a buffered aqueous phase allows for the determination of the distribution coefficient (LogD) at a specific pH, which is more physiologically relevant for ionizable compounds.
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Pre-saturation of Solvents: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours to ensure thermodynamic equilibrium.
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Preparation of the Test Solution: Prepare a stock solution of 7-Benzyl-2,7-diazaspiro[4.5]decane in the pre-saturated n-octanol.
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Partitioning: In a sealed container, mix a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.
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Equilibration: Gently shake the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
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Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation of LogP: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility: A Cornerstone of Drug Delivery
Aqueous solubility is a fundamental property that significantly impacts a drug's bioavailability and formulation development. Poor solubility can lead to incomplete absorption and erratic therapeutic outcomes.
Estimated and Analog-Based Solubility
While a precise experimental value for the aqueous solubility of 7-Benzyl-2,7-diazaspiro[4.5]decane is not available, the structurally related N-benzylpiperidine is reported to be insoluble in water.[5] Given the presence of the lipophilic benzyl group and the overall molecular structure, it is anticipated that the free base of 7-Benzyl-2,7-diazaspiro[4.5]decane will have low aqueous solubility. However, as a basic compound, its solubility is expected to increase significantly at lower pH values due to the formation of the more soluble protonated species.
Experimental Determination of Kinetic Solubility: The Turbidimetric Assay
For early-stage drug discovery, kinetic solubility is often a more relevant and higher-throughput measurement than thermodynamic solubility. The turbidimetric assay is a widely used method for this purpose.
This method relies on the principle that when a compound precipitates out of a solution, it forms a suspension that scatters light. By adding a concentrated DMSO stock solution of the compound to an aqueous buffer, the point at which the compound's solubility is exceeded can be detected by an increase in the turbidity of the solution, measured as an increase in absorbance.
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Preparation of Stock Solution: Prepare a high-concentration stock solution of 7-Benzyl-2,7-diazaspiro[4.5]decane in dimethyl sulfoxide (DMSO), for example, at 10 mM.
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Serial Dilutions: Perform serial dilutions of the DMSO stock solution to create a range of concentrations.
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Addition to Aqueous Buffer: In a microplate, add a small, fixed volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
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Incubation: Incubate the microplate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
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Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
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Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility is typically defined as the concentration at which the absorbance begins to significantly increase above the baseline, indicating the onset of precipitation.
Spectroscopic Characterization: Confirming Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A ¹H NMR spectrum for 7-benzyl-2,7-diazaspiro[4.5]decane is available from chemical suppliers.[6] The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the aliphatic protons of the piperidine and pyrrolidine rings. The proton on the secondary amine may appear as a broad singlet.
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¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the 15 carbon atoms in the molecule. The aromatic carbons of the benzyl group will appear in the downfield region (around 127-140 ppm), while the aliphatic carbons of the spirocyclic system will be found in the upfield region. The spiro carbon atom will have a unique chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of 7-Benzyl-2,7-diazaspiro[4.5]decane will provide information about the functional groups present. Key expected absorptions include:
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N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
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C-H Stretches: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.
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C-N Stretch: C-N stretching vibrations in the fingerprint region (typically 1000-1350 cm⁻¹).
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Aromatic C=C Bending: Characteristic bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 7-Benzyl-2,7-diazaspiro[4.5]decane (MW = 230.35), the mass spectrum under electrospray ionization (ESI) conditions is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 231.18558.[2] A characteristic fragmentation pattern would involve the loss of the benzyl group, leading to a fragment ion at m/z 91 (the tropylium cation).
Synthetic Considerations
While a specific synthesis for 7-Benzyl-2,7-diazaspiro[4.5]decane is not detailed in the readily available literature, a plausible synthetic route can be adapted from the synthesis of similar diazaspiroalkanes. A potential approach could involve the reaction of a suitable piperidone precursor with a protected ethylenediamine derivative, followed by cyclization and subsequent benzylation of one of the nitrogen atoms. For instance, a method for the synthesis of the related 7-benzyl-4,7-diazaspiro[2.5]octane has been patented, which involves the reduction of an amide precursor.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of 7-Benzyl-2,7-diazaspiro[4.5]decane outlined in this guide provide a foundational understanding of this promising scaffold. While some experimental data remains to be determined, the provided protocols offer a clear path for researchers to obtain this critical information. A thorough characterization of pKa, lipophilicity, solubility, and spectral features is paramount for the successful progression of any drug discovery program. By integrating these fundamental principles into the design and evaluation of novel analogs based on the 7-Benzyl-2,7-diazaspiro[4.5]decane core, the scientific community can unlock its full therapeutic potential.
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